

o-diethoxybenzene physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,2-Diethoxybenzene**

Cat. No.: **B166437**

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of o-Diethoxybenzene

Introduction

o-Diethoxybenzene, also known as **1,2-diethoxybenzene** or catechol diethyl ether, is an organic aromatic compound with the chemical formula $C_{10}H_{14}O_2$.^{[1][2]} It is characterized by a benzene ring substituted with two ethoxy groups at adjacent positions. This compound serves as a valuable intermediate in various chemical syntheses and is a subject of interest in academic research.^[3] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and relevant safety information, tailored for researchers, scientists, and professionals in drug development.

Physical Properties

o-Diethoxybenzene is typically a colorless to pale yellow liquid or a white to off-white crystalline solid with a sweet, aromatic odor.^{[1][4][5]} Its physical state at room temperature can vary, with some sources describing it as a liquid and others as a low-melting solid.^{[1][5][6]} The compound is relatively non-polar, which dictates its solubility in organic solvents and its limited solubility in water.^[1]

Tabulated Physical Data

The key physical properties of o-diethoxybenzene are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ O ₂	[1] [2] [7]
Molecular Weight	166.22 g/mol	[4] [7]
CAS Number	2050-46-6	[2] [4] [7]
Appearance	Colorless to pale yellow liquid; White to almost white powder to crystal	[1] [5]
Odor	Sweet, aromatic	[1] [4]
Boiling Point	~231 °C (estimated)	[4]
Melting Point	42.0 to 45.0 °C	[5]
Flash Point	~78.82 °C (estimated)	[4]
Vapor Pressure	0.0686 hPa @ 20°C; 0.1058 hPa @ 25°C (estimated)	[4]
XLogP3-AA	2.4	[4] [7]
Kovats Retention Index	1214 (Standard non-polar column)	[7] [8]

Chemical Properties and Reactivity

The chemical behavior of o-diethoxybenzene is largely influenced by the two electron-donating ethoxy groups on the aromatic ring. These groups activate the ring, making it more susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene.[\[1\]](#)[\[3\]](#)

Stability and Reactivity:

- o-Diethoxybenzene is stable under normal conditions.[\[9\]](#)
- It may form peroxides, and appropriate safety precautions should be taken.[\[7\]](#)
- It is incompatible with strong oxidizing agents.[\[9\]](#)[\[10\]](#)

- Hazardous combustion products include carbon monoxide and carbon dioxide.[9][10]

Key Reactions:

- Electrophilic Aromatic Substitution (EAS): The ethoxy groups are ortho-, para-directing. Given the substitution pattern of o-diethoxybenzene, incoming electrophiles will substitute at the positions ortho and para to the ethoxy groups (positions 3, 4, 5, and 6). This makes it a versatile precursor for more complex substituted aromatic compounds.[3]
- O-Ethylation of Catechol: o-Diethoxybenzene is commonly synthesized via the O-ethylation of catechol (1,2-dihydroxybenzene).[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of o-diethoxybenzene.

- Mass Spectrometry (GC-MS): The mass spectrum of o-diethoxybenzene shows characteristic fragmentation patterns. The major peaks observed under electron ionization (EI) are at m/z 110 (base peak), 166 (molecular ion), 109, 81, and 27.[7]
- Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. The NIST WebBook provides a reference gas-phase IR spectrum for o-diethoxybenzene.[2]

Experimental Protocols

The synthesis of o-diethoxybenzene is a key experimental procedure for researchers working with this compound. The most common method is the Williamson ether synthesis, starting from catechol.

Protocol 1: O-Ethylation of Catechol using Diethyl Carbonate

This method provides a greener alternative to traditional alkylating agents.

Objective: To synthesize **1,2-diethoxybenzene** from catechol and diethyl carbonate.[11]

Materials:

- Catechol (1,2-benzenediol)
- Diethyl carbonate (DEC)
- Potassium hydroxide supported on activated carbon (KOH/AC) catalyst[11]

Procedure:

- In a suitable reaction vessel, combine catechol, diethyl carbonate, and the KOH/AC catalyst. A typical molar ratio of DEC to catechol is 4:1.[11]
- The catalyst dosage is typically around 5% by weight relative to the reactants.[11]
- Heat the reaction mixture to 200 °C with continuous stirring.[11]
- Maintain the reaction at this temperature for approximately 3 hours.[11]
- After the reaction is complete, cool the mixture and separate the catalyst by filtration.
- The product, **1,2-diethoxybenzene**, can be purified from the reaction mixture by distillation or column chromatography.

Under these optimized conditions, a catechol conversion of 100% and a selectivity for **1,2-diethoxybenzene** of 87.7% can be achieved.[11]

Protocol 2: Synthesis using Ethylene and a Catalyst

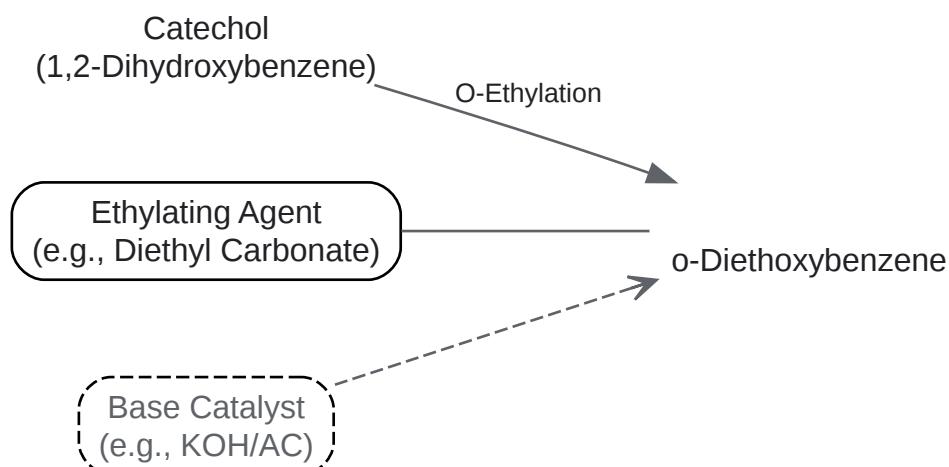
This protocol describes a method involving the direct addition of ethylene to catechol.

Objective: To synthesize o-ethoxyphenol and o-diethoxybenzene from catechol and ethylene.

Materials:

- Catechol
- Tetralin (solvent)
- Cerium oxide and zinc bromide (catalysts)

- Ethylene gas

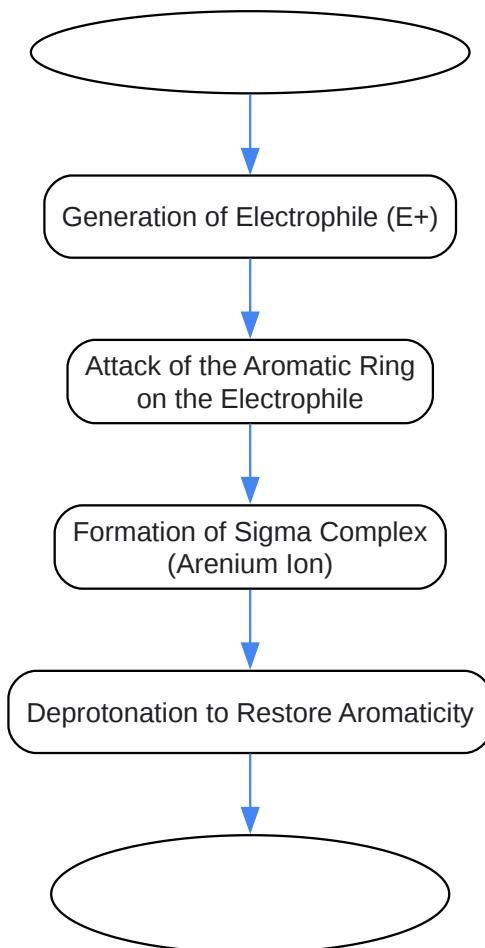

Procedure:

- In a 100 mL autoclave, add 22.0 g (0.2 mol) of catechol, 49 g (50 mL) of tetralin, 1.0 g of cerium oxide, and 0.1 g of zinc bromide.[12]
- Seal the autoclave and remove most of the air.[12]
- Heat the mixture to 240 °C while stirring.[12]
- Introduce ethylene gas to a pressure of 1.0 MPa.[12]
- Maintain the reaction under these conditions for 8 hours.[12]
- Cool the autoclave to room temperature and release the unreacted ethylene.[12]
- Recover the catalyst by filtration under reduced pressure.[12]
- Remove the solvent by distillation under reduced pressure.[12]
- Separate the residue by column chromatography to obtain the products.[12]

Visualizations

Synthesis Pathway of o-Diethoxybenzene

The following diagram illustrates the synthesis of o-diethoxybenzene from catechol via O-ethylation.



[Click to download full resolution via product page](#)

Caption: Synthesis of o-diethoxybenzene from catechol.

General Workflow for Electrophilic Aromatic Substitution

This diagram outlines the general steps involved in an electrophilic aromatic substitution reaction with o-diethoxybenzene.

[Click to download full resolution via product page](#)

Caption: Workflow for electrophilic aromatic substitution.

Safety and Handling

o-Diethoxybenzene is an eye irritant and may cause serious eye damage.^{[6][7]} It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^{[9][10]} Work should be conducted in a well-ventilated area or under a fume hood.^[9] In case of fire, use carbon dioxide or dry chemical extinguishers.^{[9][10]}

Conclusion

o-Diethoxybenzene is a significant organic compound with well-defined physical and chemical properties. Its reactivity, particularly in electrophilic aromatic substitution, makes it a useful building block in organic synthesis. The experimental protocols provided offer reliable methods

for its preparation. A thorough understanding of its properties and adherence to safety guidelines are paramount for its effective and safe use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 2050-46-6: 1,2-Diethoxybenzene | CymitQuimica [cymitquimica.com]
- 2. 1,2-Diethoxybenzene [webbook.nist.gov]
- 3. 1,2-Diethoxybenzene|High-Purity Research Chemical [benchchem.com]
- 4. scent.vn [scent.vn]
- 5. 1,2-Diethoxybenzene | 2050-46-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 1,2-Diethoxybenzene | 2050-46-6 [chemicalbook.com]
- 7. o-Diethoxybenzene | C10H14O2 | CID 74904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,2-Diethoxybenzene [webbook.nist.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. 1,2-Diethoxybenzene synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [o-diethoxybenzene physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b166437#o-diethoxybenzene-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com